molecular formula C22H15N3O6 B2704079 (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate CAS No. 326018-34-2

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2704079
CAS No.: 326018-34-2
M. Wt: 417.377
InChI Key: CDOVJXWSPMATDI-NTCAYCPXSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. Chemical properties might include reactivity with common chemicals, acidity or basicity, and redox potential .

Scientific Research Applications

Synthesis and Cytotoxic Activities

A study conducted by Sa̧czewski et al. (2004) on the synthesis of acrylonitriles substituted with various heterocycles and tested for in vitro cytotoxic potency against human cancer cell lines reveals insights into the potential therapeutic applications of compounds similar to (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate. The research demonstrated that the substitution pattern significantly influences the cytotoxic activity, highlighting the importance of structural modifications for enhancing anticancer properties. This study suggests the compound's relevance in the development of new anticancer agents (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Corrosion Inhibition

Research by Raphael Palayoor et al. (2017) on corrosion inhibition by semicarbazones similar in structure to this compound demonstrates the compound's potential in protecting carbon steel in acidic environments. The study's findings indicate that such compounds can significantly inhibit corrosion, suggesting their application in industrial settings to enhance the longevity of metal components (Raphael Palayoor, Thomas Kakkassery, Shanmughan Kanimangalath, & Varghese, 2017).

Synthetic Applications

The synthesis of various heterocyclic compounds through reactions involving acrylate derivatives, as detailed by Huang and Wamhoff (1984), showcases the versatility of this compound in organic synthesis. These reactions facilitate the creation of spiro compounds and demonstrate the compound's role in the construction of complex molecular architectures, relevant for pharmaceuticals and materials science (Huang & Wamhoff, 1984).

Photopolymerization

A study by Guillaneuf et al. (2010) explores the use of alkoxyamines bearing chromophore groups for nitroxide-mediated photopolymerization, indicating that derivatives of this compound could serve as photoinitiators in polymer synthesis. This application is significant in developing photoresist materials for lithography and 3D printing technologies, demonstrating the compound's utility in advanced manufacturing processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of physiological processes .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-30-22(27)18-7-2-3-8-19(18)24-21(26)15(13-23)12-17-9-10-20(31-17)14-5-4-6-16(11-14)25(28)29/h2-12H,1H3,(H,24,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVJXWSPMATDI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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